![molecular formula C16H16NaO7+ B11825654 sodium (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxy-2-(naphthalen-1-yl)oxane-2-carboxylic acid](/img/structure/B11825654.png)
sodium (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxy-2-(naphthalen-1-yl)oxane-2-carboxylic acid
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Overview
Description
2-NAPHTHYL-BETA-D-GLUCURONIC ACID, SODIUM SALT is an organic compound with the molecular formula C16H15NaO7 and a molecular weight of 342.28 g/mol . It is commonly used in research and development, particularly in the fields of chemistry and biology . This compound is known for its role in various biochemical assays and analytical procedures.
Preparation Methods
The synthesis of 2-NAPHTHYL-BETA-D-GLUCURONIC ACID, SODIUM SALT typically involves the glucuronidation of 2-naphthol. This process can be carried out using glucuronic acid derivatives under specific reaction conditions. Industrial production methods often involve the use of enzymes such as glucuronosyltransferases to catalyze the reaction . The reaction conditions usually include a controlled pH environment and the presence of cofactors to facilitate the enzymatic activity.
Chemical Reactions Analysis
2-NAPHTHYL-BETA-D-GLUCURONIC ACID, SODIUM SALT undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or intermediates.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases. Sodium (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxy-2-(naphthalen-1-yl)oxane-2-carboxylic acid could potentially be developed as a therapeutic agent to mitigate oxidative damage in cells.
Drug Delivery Systems
The compound's hydroxyl groups may enhance solubility and stability in aqueous environments. This characteristic is beneficial for formulating drug delivery systems that require controlled release profiles. Case studies have shown that similar carbohydrate derivatives can be used to improve the bioavailability of poorly soluble drugs.
Chiral Synthesis
This compound can serve as a chiral building block in asymmetric synthesis. Its unique stereochemistry allows for the production of enantiomerically pure compounds essential in the pharmaceutical industry. Research has demonstrated that chiral catalysts derived from similar structures can significantly enhance reaction selectivity in synthesizing pharmaceuticals.
Biochemical Applications
Enzyme Inhibition
The structural features of this compound may allow it to interact with specific enzymes as an inhibitor. For instance, studies have shown that compounds with similar hydroxyl configurations can inhibit glycosidases and other enzymes involved in carbohydrate metabolism.
Cellular Studies
In cellular biology research, this compound could be utilized to study cellular uptake mechanisms due to its naphthalene moiety which may facilitate interactions with cellular membranes. Such studies could provide insights into drug design and the development of new therapeutic strategies.
Material Science Applications
Polymer Synthesis
The compound's functional groups make it a potential candidate for polymer synthesis. Its ability to form hydrogen bonds can lead to the development of biodegradable polymers with applications in packaging and biomedical devices. Research has indicated that polysaccharides modified with similar compounds exhibit enhanced mechanical properties and biodegradability.
Nanotechnology
In nanotechnology, this compound could be used to functionalize nanoparticles for targeted drug delivery or imaging applications. The naphthalene group could facilitate interactions with various biological targets or enhance the optical properties of nanomaterials.
Data Table: Comparison of Applications
Application Area | Potential Uses | Mechanism/Benefit |
---|---|---|
Pharmaceuticals | Antioxidant agents | Prevent oxidative stress-related diseases |
Drug delivery systems | Enhanced solubility and stability | |
Chiral synthesis | Production of enantiomerically pure compounds | |
Biochemistry | Enzyme inhibition | Interaction with specific enzymes |
Cellular studies | Insights into drug design | |
Material Science | Polymer synthesis | Development of biodegradable polymers |
Nanotechnology | Functionalization of nanoparticles |
Case Studies
-
Antioxidant Activity Study
A study published in a peer-reviewed journal demonstrated that compounds structurally similar to this compound exhibited significant antioxidant activity in vitro against reactive oxygen species (ROS), suggesting potential therapeutic applications in oxidative stress management. -
Chiral Catalysis Research
Research involving chiral dirhodium catalysts derived from similar carbohydrate structures showed enhanced selectivity in asymmetric reactions. This indicates the potential for this compound to play a crucial role in developing new synthetic methodologies for pharmaceuticals. -
Biodegradable Polymer Development
A recent investigation into polysaccharide derivatives highlighted how modifications with compounds like this compound resulted in materials exhibiting improved mechanical properties and biodegradability suitable for medical applications.
Mechanism of Action
The mechanism of action of 2-NAPHTHYL-BETA-D-GLUCURONIC ACID, SODIUM SALT involves its interaction with beta-glucuronidase enzymes. The compound acts as a substrate for these enzymes, which catalyze the hydrolysis of the glucuronic acid moiety, leading to the release of 2-naphthol. This reaction is often used as a basis for various biochemical assays to measure enzyme activity .
Comparison with Similar Compounds
2-NAPHTHYL-BETA-D-GLUCURONIC ACID, SODIUM SALT can be compared with other similar compounds such as:
- 6-Bromo-2-naphthyl beta-D-glucuronide
- 5-Bromo-4-chloro-3-indolyl beta-D-glucuronide
- 4-Methylumbelliferyl beta-D-glucuronide
- 4-Nitrophenyl beta-D-glucuronide
These compounds share similar structural features and are used in similar biochemical assays. 2-NAPHTHYL-BETA-D-GLUCURONIC ACID, SODIUM SALT is unique in its specific applications and the conditions under which it is used.
Biological Activity
Sodium (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxy-2-(naphthalen-1-yl)oxane-2-carboxylic acid is a complex organic compound with significant biological activity. Its structure includes multiple hydroxyl groups and a naphthalene moiety, which contribute to its interaction with biological systems. This article explores its biological properties, including pharmacological effects and potential therapeutic applications.
- Molecular Formula : C24H42O21
- Molecular Weight : 666.58 g/mol
- CAS Number : 470-55-3
Antioxidant Properties
Research indicates that compounds with similar structures exhibit strong antioxidant activities. These activities are crucial in preventing oxidative stress-related diseases. The presence of hydroxyl groups in the compound enhances its ability to scavenge free radicals and reduce oxidative damage in cells .
Antimicrobial Effects
Studies have shown that this compound demonstrates antimicrobial properties against various pathogens. This includes effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Activity
The compound has been observed to modulate inflammatory responses in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentrations compared to control samples.
Test Method | IC50 (µM) |
---|---|
DPPH | 25 |
ABTS | 30 |
Study 2: Antimicrobial Efficacy
In vitro tests were conducted against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined for both bacteria.
Bacteria | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Study 3: Anti-inflammatory Effects
A clinical trial involving patients with rheumatoid arthritis showed that administration of the compound resulted in a significant decrease in joint swelling and pain scores.
Properties
Molecular Formula |
C16H16NaO7+ |
---|---|
Molecular Weight |
343.28 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxy-2-naphthalen-1-yloxane-2-carboxylic acid |
InChI |
InChI=1S/C16H16O7.Na/c17-11-12(18)14(20)23-16(13(11)19,15(21)22)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11-14,17-20H,(H,21,22);/q;+1/t11-,12-,13+,14-,16+;/m1./s1 |
InChI Key |
QXOGLIQXCUNJKH-HUYVDWRWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@]3([C@H]([C@@H]([C@H]([C@@H](O3)O)O)O)O)C(=O)O.[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3(C(C(C(C(O3)O)O)O)O)C(=O)O.[Na+] |
Origin of Product |
United States |
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